tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Description

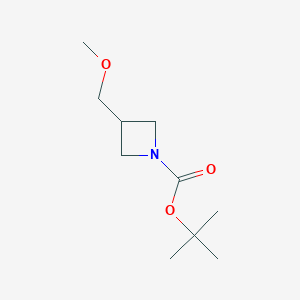

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (4-membered cyclic amine) protected by a tert-butoxycarbonyl (Boc) group at the 1-position and a methoxymethyl substituent at the 3-position. This structure combines steric protection (via the Boc group) with the electronic effects of the methoxymethyl ether, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its synthesis typically involves multi-step reactions, including deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), as described in .

Properties

IUPAC Name |

tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-5-8(6-11)7-13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZWHTCHJHENKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735279 | |

| Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942308-05-6 | |

| Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed:

Oxidation: Corresponding oxidized azetidine derivatives.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₉NO₃

- CAS Number : [insert CAS number if available]

- Structure : The compound features a four-membered azetidine ring with a tert-butyl group and a methoxymethyl substituent, which contributes to its unique reactivity and stability.

Organic Synthesis

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its azetidine structure allows for various transformations, including:

- Nucleophilic Substitution Reactions : The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Functional Group Modifications : The tert-butyl and methoxymethyl groups can be selectively modified or removed to yield derivatives with desired properties.

Medicinal Chemistry

The compound is investigated for its potential biological activity, particularly in drug discovery. Its derivatives may exhibit:

- Enzyme Inhibition : Preliminary studies suggest that certain derivatives could inhibit enzymes involved in metabolic pathways, providing leads for therapeutic agents.

- Bioactive Compound Synthesis : It serves as a precursor for synthesizing biologically active compounds with potential pharmaceutical applications.

Material Science

In material science, this compound is used in the development of specialty materials due to its stability and reactivity:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Synthesis of Bioactive Azetidine Derivatives

A recent study explored the synthesis of azetidine derivatives from this compound. The researchers demonstrated that by modifying the methoxymethyl group, they could create compounds with varying biological activities, some showing promise as enzyme inhibitors.

Case Study 2: Application in Drug Development

In another investigation, researchers utilized this compound as an intermediate in synthesizing novel analgesics. The study highlighted its effectiveness in yielding compounds with enhanced potency and reduced side effects compared to existing drugs.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

a. tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(heteroaryl)azetidine-1-carboxylates

- Example Compounds : 5c–5f (), featuring 2-methoxy-2-oxoethyl and substituted phenylpyrazolyl groups.

- Synthesis : Synthesized via Suzuki-Miyaura coupling with arylboronic acids, yielding 29–80% .

- Key Differences : The ester group (2-methoxy-2-oxoethyl) introduces higher polarity and reactivity compared to the methoxymethyl ether, enabling further hydrolysis or cross-coupling reactions.

b. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Derivatives

- Example: tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (), with hydroxymethyl and amino groups.

- Key Differences : The hydroxymethyl group enhances hydrogen-bonding capacity, improving water solubility but requiring protection during synthesis to avoid side reactions .

c. Haloalkyl-Substituted Analogues

- Example : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (), bearing a bromoethyl substituent.

- Key Differences : The bromine atom provides a handle for nucleophilic substitution, making this compound a precursor for alkylation or cross-coupling reactions .

d. Heterocyclic-Substituted Analogues

- Examples : Compounds 4p–4r (), incorporating indolyl, triazolyl, or benzotriazolyl groups.

Biological Activity

Tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique azetidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biomolecules. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇NO₃, with a molecular weight of approximately 187.24 g/mol. The compound features a tert-butyl group and a methoxymethyl group attached to the azetidine ring, which enhances its chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Structure | Azetidine ring |

| Functional Groups | Tert-butyl, Methoxymethyl |

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with biological targets through its nitrogen-containing ring structure. The methoxymethyl group may influence its reactivity and interactions with proteins, enzymes, and receptors, potentially modulating various biological pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research has indicated that compounds with similar azetidine structures can inhibit bacterial growth, making this compound a candidate for further investigation as an antimicrobial agent.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with different biomolecules. These studies aim to determine how the compound interacts with enzymes and receptors, which could provide insights into its mechanism of action and therapeutic potential.

Case Studies

Research into related compounds has provided valuable insights into the biological activity of azetidine derivatives. For example:

- Study on Azetidine Derivatives : A study investigated the effects of various azetidine derivatives on bacterial strains, revealing that certain modifications enhance antibacterial activity. Such findings suggest that this compound may similarly exhibit enhanced biological activity due to its unique structure .

- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition properties of azetidine derivatives, indicating potential applications in treating diseases linked to enzyme dysregulation. The findings highlight the importance of further research on this compound as a possible therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate?

Answer:

The compound is typically synthesized via functionalization of the azetidine ring. A common approach involves starting with tert-butyl 3-oxoazetidine-1-carboxylate, where the ketone group is modified. For example:

- Methoxymethyl introduction : The oxo group can be converted to a methoxymethyl substituent via reductive alkylation or nucleophilic addition. In related studies, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate was prepared using hydroxylamine, followed by reduction or alkylation steps .

- Alternative methods : Nickel-catalyzed carboboration of glycals has been employed to incorporate azetidine derivatives into complex molecules, suggesting potential for stereoselective synthesis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the azetidine ring structure, methoxymethyl substituent, and tert-butyl group. Overlapping signals (e.g., azetidine protons) may require 2D techniques like COSY or HSQC.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches from the tert-butyl carbamate and ether (C-O) bonds in the methoxymethyl group.

Literature-matched data validation is essential, as demonstrated in synthesis protocols .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions often arise from:

- Stereochemical ambiguity : Use NOESY or ROESY to distinguish axial/equatorial substituents on the azetidine ring.

- Dynamic effects : Variable-temperature NMR can resolve signal splitting caused by ring puckering or conformational exchange.

- Impurity interference : Purify via column chromatography or recrystallization, then re-analyze. Cross-validation with computational methods (e.g., DFT for C chemical shifts) is recommended .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store under inert atmosphere (N or Ar) at 2–8°C in a sealed container. The tert-butyl carbamate group is sensitive to moisture and acidic/basic conditions, which can hydrolyze the Boc protecting group .

Advanced: How does thermal stability impact reaction design with this compound?

Answer:

Thermal decomposition studies are critical for high-temperature reactions (e.g., coupling reactions):

- TGA/DSC analysis : Determine decomposition onset temperatures.

- Inert conditions : Use Schlenk lines or gloveboxes to prevent oxidation.

- Byproduct monitoring : LC-MS or GC-MS can detect degradation products (e.g., free azetidine or tert-butanol). Evidence from related compounds suggests stability up to 150°C under anhydrous conditions .

Advanced: What strategies enable stereoselective functionalization of the azetidine ring?

Answer:

- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans auxiliaries) to control substituent addition.

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ni or Pd) for cross-coupling or cycloaddition reactions. For example, nickel-catalyzed carboboration of glycals achieved stereoselective C-glycoside formation with azetidine derivatives .

- Ring-strain exploitation : Leverage the azetidine’s ring strain for regioselective ring-opening or cross-metathesis .

Advanced: How can researchers address low yields in scaling up azetidine derivatives?

Answer:

- Optimize stoichiometry : Adjust reagent ratios (e.g., excess alkylating agents for methoxymethyl introduction).

- Catalyst screening : Test palladium or copper catalysts for coupling reactions. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate was used in Ni-catalyzed reactions with glycals, requiring precise catalyst loading .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) often improve solubility and reaction rates for azetidine intermediates .

Advanced: What are the applications of this compound in synthesizing bioactive molecules?

Answer:

- Glycoside analogs : Used in stereoselective synthesis of C-glycosides via carboboration, enabling drug discovery for glycosidase inhibitors .

- Peptidomimetics : The azetidine ring serves as a proline analog in constrained peptide design.

- Boronate esters : Derivatives like Baricitinib impurities highlight its role in kinase inhibitor development .

Advanced: How to functionalize the methoxymethyl group without destabilizing the azetidine ring?

Answer:

- Protecting group strategies : Temporarily protect the carbamate (e.g., with Fmoc) before modifying the methoxymethyl group.

- Mild oxidation : Convert methoxymethyl to aldehyde using IBX or Dess-Martin periodinane for further derivatization .

- Cross-coupling : Suzuki-Miyaura or Sonogashira reactions can introduce aryl/alkynyl groups while preserving ring integrity .

Advanced: How to analyze conflicting reactivity data in azetidine ring-opening reactions?

Answer:

- Mechanistic studies : Use kinetic isotope effects (KIE) or DFT calculations to identify rate-determining steps.

- In situ monitoring : ReactIR or NMR tracks intermediates and side products.

- Solvent/base screening : Tertiary amines (e.g., DIPEA) minimize protonation of the azetidine nitrogen, reducing unintended ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.